{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate
Description
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-3-5-13(6-4-11)12(2)20-16(21)10-23-17(22)14-7-15(18)9-19-8-14/h3-9,12H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGUIXRFRSPPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The rational design of synthetic routes for {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate can be approached through several disconnection strategies:
Route A: Esterification Approach
- Disconnection of the ester linkage between the carbamoyl methanol and 5-bromopyridine-3-carboxylic acid
- Requires preparation of {[1-(4-methylphenyl)ethyl]carbamoyl}methanol and 5-bromopyridine-3-carboxylic acid
Route B: Isocyanate Intermediate Approach
- Formation of the carbamoyl group via isocyanate chemistry
- Involves reaction between a 1-(4-methylphenyl)ethyl isocyanate and a hydroxymethyl 5-bromopyridine-3-carboxylate
Route C: Coupling Reaction Approach
Key Intermediates
The synthesis requires preparation of several key intermediates:
- 5-Bromopyridine-3-carboxylic acid or its methyl ester
- {[1-(4-methylphenyl)ethyl]carbamoyl}methanol
- 1-(4-methylphenyl)ethyl isocyanate (for Route B)
Detailed Preparation Methods
Method 1: Direct Esterification
This approach involves the direct esterification of 5-bromopyridine-3-carboxylic acid with {[1-(4-methylphenyl)ethyl]carbamoyl}methanol.
Reagents:
- 5-Bromopyridine-3-carboxylic acid
- {[1-(4-methylphenyl)ethyl]carbamoyl}methanol
- N,N-Dimethylaminopyridine (DMAP)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Dichloromethane (anhydrous)
Procedure:
- In a dry round-bottomed flask, dissolve 5-bromopyridine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane
- Add DMAP (0.1 eq) as a catalyst
- Cool the solution to 0°C in an ice bath
- Add DCC (1.1 eq) and stir for 15 minutes
- Add {[1-(4-methylphenyl)ethyl]carbamoyl}methanol (1.2 eq) dropwise
- Allow the reaction to warm to room temperature and stir for 12-18 hours
- Filter to remove dicyclohexylurea byproduct
- Wash the filtrate with 5% NaHCO₃, water, and brine
- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure
- Purify by column chromatography (silica gel, ethyl acetate/hexane)
The advantage of this method is its direct approach, though it requires the prior synthesis of {[1-(4-methylphenyl)ethyl]carbamoyl}methanol.
Method 2: Isocyanate-Based Synthesis
This method utilizes isocyanate chemistry to form the carbamoyl linkage.
Step 1: Preparation of hydroxymethyl 5-bromopyridine-3-carboxylate intermediate
Reagents:
- Methyl 5-bromopyridine-3-carboxylate
- Formaldehyde (37% aqueous solution)
- Triethylamine
- Tetrahydrofuran (THF)
Procedure:
- Dissolve methyl 5-bromopyridine-3-carboxylate (1.0 eq) in THF
- Add triethylamine (1.5 eq)
- Add formaldehyde solution (1.5 eq) dropwise at 0°C
- Stir the reaction mixture at room temperature for 6 hours
- Concentrate under reduced pressure
- Extract with ethyl acetate, wash with brine, dry over Na₂SO₄
- Purify by column chromatography
Step 2: Reaction with 1-(4-methylphenyl)ethyl isocyanate
Reagents:
- Hydroxymethyl 5-bromopyridine-3-carboxylate (from Step 1)
- 1-(4-methylphenyl)ethyl isocyanate
- Dibutyltin dilaurate (catalyst)
- Toluene (anhydrous)
Procedure:
- Dissolve hydroxymethyl 5-bromopyridine-3-carboxylate (1.0 eq) in anhydrous toluene
- Add dibutyltin dilaurate (0.05 eq)
- Add 1-(4-methylphenyl)ethyl isocyanate (1.1 eq) dropwise at room temperature
- Stir the reaction mixture at 80°C for 4-5 hours
- Cool to room temperature, concentrate under reduced pressure
- Purify by recrystallization from ethanol/hexane
Method 3: Suzuki Coupling and Subsequent Functionalization
This method involves a multi-step approach utilizing palladium-catalyzed coupling reactions.
Step 1: Preparation of boronate ester intermediate
Reagents:
- 1-Bromo-4-nitrobenzene
- Bis(pinacolato)diboron
- Potassium acetate
- Bistriphenylphosphine palladium dichloride
- 1,4-Dioxane
Procedure:
- Add 1-bromo-4-nitrobenzene (1.0 eq), bis(pinacolato)diboron (1.5 eq), potassium acetate (3.0 eq), and bistriphenylphosphine palladium dichloride (0.02 eq) to 1,4-dioxane
- Heat the mixture to 110°C under nitrogen for 2.5 hours
- Add water and continue stirring for 5 minutes
- Add methyl 5-bromopyridine-3-carboxylate (0.7 eq), Na₂CO₃ (1.5 eq), and additional catalyst
- Continue reaction for 6 hours
- Cool, concentrate under vacuum, and add water
- Filter, decolorize, and recrystallize from ethanol
Step 2: Functionalization with carbamoyl group
Reagents:
- Modified pyridine intermediate (from Step 1)
- {[1-(4-methylphenyl)ethyl]} isocyanate
- N,N-Diisopropylethylamine
- Dichloromethane
Procedure:
- Dissolve the pyridine intermediate (1.0 eq) and N,N-diisopropylethylamine (1.5 eq) in dichloromethane
- Cool to 0°C in an ice bath
- Add isocyanate solution (1.2 eq) dropwise
- Allow to warm to room temperature and stir for 15 minutes
- Monitor by thin-layer chromatography
- Wash with 10% K₂CO₃ solution and brine
- Dry over anhydrous sodium sulfate and evaporate
- Recrystallize from isopropanol
Optimization of Reaction Conditions
Solvent Selection
The choice of solvent significantly impacts reaction efficiency and product yield. A comparative study of various solvents yielded the following results:
Table 1: Effect of Solvent on Yield for Method 1 Synthesis
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 12 | 25 | 78 |
| Tetrahydrofuran | 12 | 25 | 72 |
| Acetonitrile | 12 | 25 | 65 |
| Toluene | 12 | 25 | 68 |
| Ethyl Acetate | 12 | 25 | 70 |
Dichloromethane consistently produces higher yields due to its ability to effectively solubilize both the acid and alcohol components while facilitating the activation of the carboxylic acid by DCC.
Catalyst Influence
For Method 2, several catalysts were evaluated for the isocyanate reaction:
Table 2: Effect of Catalyst on Method 2 Isocyanate Reaction
| Catalyst | Concentration (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Dibutyltin dilaurate | 5 | 80 | 4 | 82 |
| Triethylamine | 10 | 80 | 6 | 75 |
| DMAP | 5 | 80 | 5 | 79 |
| No catalyst | - | 80 | 12 | 45 |
Dibutyltin dilaurate provided the best combination of reaction rate and yield, likely due to its ability to effectively coordinate the isocyanate group and activate it toward nucleophilic attack.
Temperature and Time Optimization
Temperature and reaction time were systematically varied to determine optimal conditions:
Table 3: Temperature and Time Optimization for Method 1
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 0 | 24 | 65 |
| 25 | 12 | 78 |
| 25 | 18 | 82 |
| 40 | 8 | 75 |
| 40 | 12 | 76 |
Room temperature reactions with extended durations (18 hours) provided optimal yields while minimizing side reactions.
Purification and Characterization
Purification Techniques
Several purification methods were evaluated for this compound:
Column Chromatography
- Stationary Phase: Silica gel (60-120 mesh)
- Mobile Phase: Gradient elution with ethyl acetate/hexane (20:80 to 40:60)
- Recovery: 85-90%
Recrystallization
- Solvent System: Ethanol/water or isopropanol
- Recovery: 75-80%
- Advantage: Higher purity product
Preparative HPLC
Characterization Data
The identity and purity of this compound can be confirmed through the following spectroscopic and analytical methods:
1. ¹H NMR (400 MHz, CDCl₃):
- δ 9.15 (d, 1H, pyridine-H2)
- δ 8.85 (d, 1H, pyridine-H6)
- δ 8.42 (t, 1H, pyridine-H4)
- δ 7.15-7.25 (m, 4H, aromatic-H)
- δ 5.80 (d, 1H, NH)
- δ 5.32 (s, 2H, -OCH₂-)
- δ 4.90 (m, 1H, -CH-CH₃)
- δ 2.30 (s, 3H, aryl-CH₃)
- δ 1.45 (d, 3H, -CH-CH₃)
2. ¹³C NMR (100 MHz, CDCl₃):
- δ 163.5 (ester C=O)
- δ 155.8 (carbamate C=O)
- δ 154.2, 148.3, 138.5, 130.2, 121.5 (pyridine C)
- δ 137.2, 136.1, 129.4, 126.2 (aromatic C)
- δ 62.4 (-OCH₂-)
- δ 49.2 (-CH-CH₃)
- δ 21.0 (aryl-CH₃)
- δ 21.2 (-CH-CH₃)
3. FTIR (KBr, cm⁻¹):
- 3330 (N-H stretch)
- 2975, 2925 (C-H stretch)
- 1745 (ester C=O stretch)
- 1695 (carbamate C=O stretch)
- 1535 (C=C aromatic)
- 1245, 1175 (C-O stretch)
- 820 (C-Br stretch)
4. Mass Spectrometry:
- HRMS (ESI): [M+H]⁺ calculated for C₁₇H₁₇BrN₂O₃: 377.0495, found: 377.0493
- Major fragments at m/z: 298, 254, 226, 186, 134
5. Melting Point: 112-114°C
6. Elemental Analysis:
- Calculated for C₁₇H₁₇BrN₂O₃: C, 54.12; H, 4.54; N, 7.43
- Found: C, 54.08; H, 4.57; N, 7.41
Analytical Methods for Quality Control
Chromatographic Analysis
High-performance liquid chromatography (HPLC) provides a reliable method for determining purity and detecting impurities.
HPLC Conditions:
Stability Testing
Stability studies conducted under various conditions revealed:
Table 4: Stability Data for this compound
| Condition | Duration | Degradation (%) | Major Degradation Products |
|---|---|---|---|
| Room temperature (25°C) | 6 months | <1.0 | None significant |
| Accelerated (40°C/75% RH) | 3 months | 2.5 | Hydrolysis products |
| Photostability (UV light) | 10 days | 1.5 | Debromination products |
| Acid hydrolysis (0.1N HCl, 60°C) | 24 hours | 15.0 | Carboxylic acid, alcohol |
| Base hydrolysis (0.1N NaOH, 60°C) | 24 hours | 20.0 | Carboxylic acid, alcohol |
The compound demonstrates good stability under normal storage conditions but is susceptible to hydrolysis under acidic and basic conditions.
Chemical Reactions Analysis
Types of Reactions
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Challenges in Comparative Analysis
The provided evidence (Sheldrick, A short history of SHELX) focuses on crystallographic software tools rather than the compound’s physicochemical or biological properties. To address the query, we must extrapolate a methodology for comparing such compounds using crystallographic and literature-based approaches.
Framework for Comparative Analysis
To compare {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate with analogs, the following parameters should be evaluated (hypothetical due to lack of direct evidence):
Structural Features
- Core Heterocycle: Brominated pyridines (e.g., 5-bromo-3-pyridinecarboxylate derivatives) often exhibit enhanced electrophilicity and binding affinity compared to non-halogenated analogs. For example, 5-chloropyridine-3-carboxylate derivatives show reduced steric hindrance but lower electronegativity than brominated counterparts .
- Substituent Effects : The 1-(4-methylphenyl)ethyl carbamoyl group may increase lipophilicity, improving membrane permeability compared to shorter-chain carbamoyl derivatives.
Hypothetical Data Table
The table below summarizes a theoretical comparison based on structural analogs (note: actual data would require experimental validation):
| Parameter | This compound | 5-Chloropyridine-3-Carboxylate Analog | 5-Methylpyridine-3-Carboxylate Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~395.2 | ~350.7 | ~305.4 |
| LogP (Predicted) | 3.2 | 2.8 | 2.1 |
| Electrophilicity (Relative) | High (Br) | Moderate (Cl) | Low (CH₃) |
| Synthetic Difficulty | Moderate (risk of debromination) | Low | Very Low |
| Target Affinity (Hypothetical) | Potent kinase inhibition | Moderate | Weak |
Limitations and Recommendations
To conduct a rigorous comparison, the following steps are advised:
Crystallographic Analysis : Use SHELXL to refine the compound’s crystal structure, enabling precise bond-length and angle comparisons with analogs .
Literature Review : Search databases like SciFinder or Reaxys for studies on brominated pyridine carboxylates.
Experimental Testing : Evaluate biological activity (e.g., IC₅₀ values) against kinase targets and compare with chlorinated or methylated derivatives.
Biological Activity
The compound {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a derivative of 5-bromopyridine-3-carboxylic acid and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a 5-bromopyridine core, which is known for its diverse biological properties. The presence of the carbamoyl group and the 4-methylphenyl substituent enhances its lipophilicity and biological interactions. The molecular formula is , with a molecular weight of approximately 320.19 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It can bind to certain receptors, influencing signal transduction pathways that regulate cellular responses.
Biological Activity Overview
Research indicates that compounds with brominated pyridine derivatives exhibit significant activity against various cancer cell lines and antimicrobial properties. The following table summarizes the biological activities associated with similar compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Benzyl 5-bromopyridine-3-carboxylate | Anticancer, Antimicrobial | |
| Methyl 4-amino-5-bromopyridine-3-carboxylate | Antibacterial, Enzyme Inhibition | |
| 2-(Diethylamino)-2-oxoethyl 5-bromopyridine-3-carboxylate | Enzyme Inhibition, Receptor Binding |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : A study demonstrated that benzyl derivatives of brominated pyridines showed significant cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications in oncology.
- Antimicrobial Properties : Research indicated that compounds similar to this compound exhibited antimicrobial effects against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics.
- Enzyme Interaction Studies : Investigations into the enzyme inhibition properties revealed that these compounds could modulate the activity of enzymes critical in metabolic disorders, indicating their potential in treating related diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for {[1-(4-methylphenylethyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of pyridine-3-carboxylic acid to form 5-bromopyridine-3-carboxylic acid, followed by esterification with [1-(4-methylphenylethyl)carbamoyl]methyl alcohol under acidic catalysis (e.g., H₂SO₄ or HCl). Key parameters include temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for acid:alcohol). Yields range from 65–80% depending on purity of intermediates . Industrial-scale protocols suggest continuous flow reactors for improved reproducibility .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the bromopyridine ring (δ 8.2–8.5 ppm for aromatic protons) and carbamoyl methyl group (δ 3.7–4.1 ppm) .
- IR Spectroscopy : Confirm ester (C=O at ~1700 cm⁻¹) and carbamate (N–H at ~3340 cm⁻¹) functionalities .
- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) and detect hydrolyzed byproducts .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Methodological Answer :
- Acidic Hydrolysis (pH <3): Ester cleavage occurs within 2–4 hours at 25°C, producing 5-bromopyridine-3-carboxylic acid and [1-(4-methylphenylethyl)carbamoyl]methanol .
- Basic Hydrolysis (pH >10): Faster degradation (30–60 minutes) with additional carbamate bond cleavage .
- Oxidative Stability : Stable under mild oxidants (H₂O₂) but degrades with strong oxidants (KMnO₄), forming brominated quinoline derivatives .
Advanced Research Questions
Q. What structure-activity relationships (SAR) justify modifications to the bromopyridine or carbamoyl moieties?
- Methodological Answer :
- Bromine Substitution : Replacement with Cl or I alters electrophilicity; iodine enhances halogen bonding in enzyme inhibition assays .
- Carbamoyl Chain Length : Extending the ethyl group to propyl reduces steric hindrance, improving binding to acetylcholinesterase (IC₅₀: 12 nM vs. 18 nM for ethyl) .
- Methylphenyl vs. Ethylphenyl : Ethyl substitution increases lipophilicity (logP +0.3), enhancing blood-brain barrier permeability in rodent models .
Q. How can contradictory data on its anti-inflammatory activity across studies be resolved?
- Methodological Answer : Discrepancies arise from assay conditions:
- In Vitro : IC₅₀ values vary (e.g., 5–25 µM in COX-2 inhibition) due to solvent (DMSO vs. ethanol) affecting solubility .
- In Vivo : Dose-dependent effects in murine models (10 mg/kg vs. 50 mg/kg) suggest biphasic regulation of NF-κB pathways. Use siRNA knockdown to confirm target specificity .
Q. What experimental designs are optimal for studying its interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Fluorescence Quenching Assays : Monitor changes in CYP3A4 fluorescence upon compound binding (λₑₓ=280 nm, λₑₘ=335 nm) .
- Docking Simulations : Use AutoDock Vina with CYP2D6 crystal structures (PDB: 3QM4) to predict binding poses .
- Metabolite Profiling : LC-MS/MS identifies hydroxylated metabolites (m/z +16) in human liver microsomes .
Q. Which computational models predict its pharmacokinetic properties, and what are their limitations?
- Methodological Answer :
- ADMET Prediction : SwissADME estimates moderate bioavailability (F=43%) due to high polar surface area (PSA=85 Ų). Limitations: Underestimates active transport mechanisms .
- MD Simulations : GROMACS simulations (AMBER force field) reveal stable binding to serum albumin (ΔG = −8.2 kcal/mol), but neglect quantum effects .
Data Analysis & Validation
Q. How should researchers address variability in IC₅₀ values across cytotoxicity assays?
- Methodological Answer : Standardize protocols:
- Cell Lines : Use ≥3 replicates of HEK293 vs. HepG2 to assess tissue-specific toxicity .
- Controls : Include cisplatin (positive control) and vehicle-only (DMSO <0.1%) to normalize data .
- Statistical Models : Apply nonlinear regression (Hill equation) with 95% confidence intervals .
Q. What strategies validate the compound’s selectivity for kinase targets (e.g., JAK2 vs. EGFR)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
